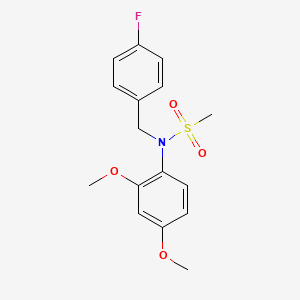![molecular formula C20H23N3O3 B5428832 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B5428832.png)
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine, also known as MNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. Specifically, this compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a critical role in regulating mood, motivation, and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, this compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in promoting the growth and survival of neurons. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine for lab experiments is its ability to selectively modulate neurotransmitter levels in the brain. This makes it a useful tool for studying the role of specific neurotransmitters in various physiological and pathological conditions. However, one limitation of this compound is that it has not yet been extensively studied in vivo, which limits its potential applications in animal models and human studies.
将来の方向性
There are several future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine. One area of focus is the development of new drugs based on the structure of this compound. Another area of focus is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
合成法
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step process involving the reaction of 1-(2-methoxyphenyl)-2-propen-1-one with 4-nitrobenzaldehyde in the presence of piperazine and a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter levels. In pharmacology, this compound has been investigated for its potential as a tool compound for the development of new drugs.
特性
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-20-7-3-2-5-17(20)6-4-12-21-13-15-22(16-14-21)18-8-10-19(11-9-18)23(24)25/h2-11H,12-16H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLVVPOFSCXYJE-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B5428763.png)

![N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5428778.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide](/img/structure/B5428783.png)
![N-(3-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5428791.png)
![(3aR*,6aS*)-2-allyl-5-[(5-ethyl-3-thienyl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5428804.png)
![1-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5428809.png)

![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)

![3-[2-(2-fluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5428834.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5428840.png)
![4-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5428847.png)